molecular formula C21H22N4O2 B2569999 2-[1-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole CAS No. 2415463-63-5

2-[1-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole

Cat. No.: B2569999
CAS No.: 2415463-63-5
M. Wt: 362.433
InChI Key: GTUJTPWICXXPPR-UHFFFAOYSA-N
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Description

2-[1-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a piperidine ring, which is further substituted with a cyclopropyl and methyl group on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole typically involves multi-step organic reactions

    Benzoxazole Core Formation: The benzoxazole ring can be synthesized through a condensation reaction between o-aminophenol and a carboxylic acid derivative under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzoxazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid: Shares the cyclopropyl and methyl substitution on the pyrimidine ring.

    Benzoxazole derivatives: Compounds with similar benzoxazole core structures.

Uniqueness

2-[1-(2-Cyclopropyl-6-methyl

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-13-11-17(23-19(22-13)14-8-9-14)21(26)25-10-4-5-15(12-25)20-24-16-6-2-3-7-18(16)27-20/h2-3,6-7,11,14-15H,4-5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUJTPWICXXPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCCC(C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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